

# Initial safety profile of GST-HG171

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Atilotrelvir*  
Cat. No.: *B12393515*

[Get Quote](#)

An In-depth Technical Guide on the Initial Safety Profile of GST-HG171.

## Introduction

GST-HG171 is a novel, potent, and selective oral inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro)<sup>[1]</sup>. The 3CL protease is a crucial enzyme for the replication of coronaviruses, making it a clinically validated target for the development of COVID-19 therapeutics<sup>[1]</sup>. GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir<sup>[2]</sup>. This document provides a comprehensive overview of the initial safety profile of GST-HG171, drawing from preclinical toxicology studies and clinical trials in healthy volunteers and patients with COVID-19.

## Preclinical Safety Profile

GST-HG171 has undergone a series of preclinical safety and toxicology studies in mice, rats, and dogs to support its clinical development<sup>[3]</sup>. These studies have demonstrated an excellent safety profile for the compound<sup>[1][3]</sup>.

## Toxicology Studies

Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies were conducted in rats and dogs. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in these studies, indicating the highest dose at which no adverse effects were observed.

| Species | Study Duration | Dose Levels            | NOAEL            |
|---------|----------------|------------------------|------------------|
| Rat     | 14-day         | 50, 200, 600 mg/kg/day | 600 mg/kg/day[3] |
| Dog     | 14-day         | 30, 100, 300 mg/kg/day | 300 mg/kg/day[3] |

### Experimental Protocols: Preclinical Toxicology

While detailed protocols are noted to be published elsewhere, the available information indicates standard repeat-dose toxicity study designs.[3]

- **Animal Models:** Sprague-Dawley rats and Beagle dogs are standard models for such studies.
- **Dosage Regimens:** Animals were administered GST-HG171 orally once daily for 14 consecutive days at three different dose levels. A control group receiving a vehicle was also included.
- **Parameters Monitored:** Likely included clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examinations of tissues at the end of the study.

## Clinical Safety Profile

The clinical safety of GST-HG171 has been evaluated in Phase 1, Phase 2/3, and special population studies.

## Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of GST-HG171.

| Dose Cohorts (mg)  | Number of Subjects | Key Safety Findings                                                                                                                                                                               |
|--------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 150, 300, 600, 900 | 32                 | Safe and well-tolerated in all dose cohorts. No severe adverse events (AEs) or serious adverse events (SAEs) were reported. All treatment-emergent AEs were mild in severity. <a href="#">[3]</a> |

#### Experimental Protocol: Phase 1 SAD Study

- Study Design: Randomized, double-blind, placebo-controlled, single ascending dose design.
- Participants: 32 healthy adult subjects were enrolled.
- Dosing: Subjects were randomized to receive a single oral dose of GST-HG171 at 150, 300, 600, or 900 mg, or a placebo.[\[3\]](#)
- Safety Assessments: Continuous monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

## Phase 2/3 Study in Patients with Mild to Moderate COVID-19

A randomized, double-blind, placebo-controlled Phase 2/3 trial was conducted in adult patients with mild to moderate COVID-19 to assess the efficacy and safety of GST-HG171 in combination with ritonavir.

| Treatment Group                                  | Number of Patients | Incidence of Adverse Events | Most Common Adverse Event        | Deaths |
|--------------------------------------------------|--------------------|-----------------------------|----------------------------------|--------|
| GST-HG171<br>(150 mg) +<br>Ritonavir (100<br>mg) | 617                | 51.9% (320/617)             | Hypertriglyceride<br>mia (14.7%) | 0      |
| Placebo                                          | 610                | 48.9% (298/610)<br>[4]      | Hypertriglyceride<br>mia (10.0%) | 0[4]   |

#### Experimental Protocol: Phase 2/3 Clinical Trial

- Study Design: Randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.
- Participants: 1246 adult patients with mild-to-moderate COVID-19 and symptom onset within 72 hours were randomized.
- Dosing: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus ritonavir (100 mg) or corresponding placebos twice daily for 5 days.
- Safety Assessments: Monitoring and recording of all adverse events, with severity grading. Laboratory tests and other safety parameters were assessed throughout the study.

## Study in Subjects with Hepatic Impairment

A non-randomized, open-label, single-dose study was conducted to assess the impact of hepatic impairment on the pharmacokinetics, safety, and tolerability of GST-HG171.

| Subject Group               | Number of Subjects | Key Safety Findings                                                                                                                   |
|-----------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Mild Hepatic Impairment     | 8                  | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |
| Moderate Hepatic Impairment | 8                  | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |
| Normal Hepatic Function     | 8                  | Good safety and tolerability.[2]                                                                                                      |

#### Experimental Protocol: Hepatic Impairment Study

- Study Design: Non-randomized, open-label, single-dose design.
- Participants: Patients with mild and moderate hepatic impairment, along with healthy subjects with normal liver function (n=8 in each group).[2]
- Dosing: All subjects received a single oral dose of 150 mg GST-HG171.[2]
- Safety Assessments: Close monitoring for adverse events and other safety parameters.

## Metabolism

Preclinical data indicate that cytochrome P450 (CYP) enzymes, primarily CYP3A, are the main metabolic enzymes for GST-HG171.[2][5] This is a critical consideration for potential drug-drug interactions. The co-administration with ritonavir, a potent CYP3A inhibitor, in the Phase 2/3 trial was intended to boost the plasma concentrations of GST-HG171.[6]

## Visualizations

### GST-HG171 Clinical Safety Assessment Workflow



[Click to download full resolution via product page](#)

Caption: Workflow of GST-HG171 safety assessment from preclinical to clinical studies.

## Proposed Metabolic Pathway of GST-HG171

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of GST-HG171 highlighting the role of CYP3A4.

## Summary

The initial safety profile of GST-HG171 is favorable, as demonstrated in both preclinical and clinical studies. In preclinical toxicology assessments, the compound was well-tolerated in rats and dogs, with high NOAELs established.<sup>[3]</sup> Phase 1 studies in healthy volunteers showed that GST-HG171 is safe and well-tolerated at single doses up to 900 mg.<sup>[3]</sup> In a large Phase 2/3 trial, GST-HG171 administered with ritonavir had a similar incidence of adverse events compared to placebo, with no new safety concerns identified. The most frequently reported adverse event was hypertriglyceridemia, which was also observed in the placebo group. Furthermore, a dedicated study in patients with mild to moderate hepatic impairment did not reveal any significant safety issues, suggesting that dose adjustments may not be necessary for this population.<sup>[2]</sup> The primary metabolic pathway through CYP3A4 is an important characteristic to consider for potential drug-drug interactions. Overall, the available data support a positive safety profile for GST-HG171 in the treatment of COVID-19.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JSM Central || Article Info [[jsmcentral.org](#)]
- 2. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 3. [jsmcentral.org](#) [[jsmcentral.org](#)]
- 4. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 5. [journals.asm.org](#) [[journals.asm.org](#)]
- 6. [journals.asm.org](#) [[journals.asm.org](#)]
- To cite this document: BenchChem. [Initial safety profile of GST-HG171]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393515#initial-safety-profile-of-gst-hg171>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)